Diadenosine triphosphate
Overview
Description
Diadenosine triphosphate (Ap3A) is an important nucleotide found in cells and is involved in various metabolic processes. Ap3A is synthesized from adenosine monophosphate (AMP) and is the precursor to both ATP and ADP. Ap3A is also a key intermediate in the synthesis of the nucleotide guanosine triphosphate (GTP). Ap3A has a variety of biological functions, including being involved in the regulation of gene expression, energy metabolism, and signal transduction.
Scientific Research Applications
Platelet Aggregation : Ap3A is present in human platelets and is released during thrombin-induced aggregation. This release can modulate platelet aggregation, a crucial aspect of blood clotting and cardiovascular research (Lüthje & Ogilvie, 1983).
Endothelial Cell Function : Porcine aortic endothelial cells can hydrolyze extracellular Ap3A. This is significant in understanding how endothelial cells interact with platelet-derived substances, impacting our knowledge of vascular health and disease (Goldman, Gordon, & Slakey, 1986).
Role in Metabolic Stress : Ap3A, along with diadenosine tetraphosphate (Ap4A), increases in β-cells under metabolic stress, such as high glucose levels. These compounds are proposed to act as intracellular messengers, affecting insulin release and possibly diabetes research (Ripoll et al., 1996).
Interaction with Proteins : Chemical proteomic profiling has identified protein interactors of Ap3A, offering insights into its roles in fundamental cellular processes like gene expression and stress response mechanisms. This has broad implications in cellular biology and pharmacology (Krüger et al., 2021).
Infectious Disease Research : Ap3A has been identified in the parasitic worm Brugia malayi, the cause of lymphatic filariasis. Understanding its role in these organisms can aid in the development of treatments for parasitic infections (Kron et al., 2007).
Cancer Research : The Fhit tumor suppressor protein regulates the intracellular concentration of Ap3A, providing insights into the molecular mechanisms of cancer and potential therapeutic targets (Murphy, Halliday, & McLennan, 2000).
Neuroscience : Ap3A has been studied in rat brain synaptic terminals, suggesting the presence of a new P2-purinoceptor with high affinity for diadenosine polyphosphates. This has implications for understanding neurotransmitter release and neuronal communication (Pintor, Díaz-Rey, & Miras-Portugal, 1993).
Ophthalmology : Ap3A is present in human tears and influences tear secretion, which is relevant for eye health and the treatment of dry eye conditions (Pintor et al., 2001).
properties
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICUPZZLIQAPA-XPWFQUROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O16P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diadenosine triphosphate | |
CAS RN |
5959-90-0 | |
Record name | Ap3A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5959-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine 5'-triphosphate 5'-adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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